(R)-(+)-1-Phenylpropylamine
Overview
Description
This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and stability of the compound.Scientific Research Applications
Chiral Synthesis and Absolute Configuration Studies
- Mizuno et al. (1967) demonstrated the absolute configuration of (R)-(+)-1-Phenylpropylamine, establishing its configuration as R series through chemical correlation with R (-)-isovaline (H. Mizuno, S. Terashima, K. Achiwa, S. Yamada, 1967).
- Murray-Rust et al. (1982) confirmed the absolute S configuration of (S)-α-Methyl-N-(phenylmethyl)benzenepropanamine hydrochloride, a compound closely related to (R)-(+)-1-Phenylpropylamine, through X-ray crystallography (Peter Murray-Rust, J. Murray-Rust, D. Hartley, J. Clifton, 1982).
Cyclometalation and Metal Complexes
- Sortais et al. (2007) studied the cyclometalation of (R)-1-phenylpropylamine with various metal derivatives, leading to the formation of cationic products useful in organometallic chemistry (Jean‐Baptiste Sortais, N. Pannetier, A. Holuigue, L. Barloy, C. Sirlin, †. A. Michel Pfeffer, N. Kyritsakas, 2007).
Applications in Asymmetric Synthesis
- Kagan et al. (1975) utilized a chiral rhodium complex as a catalyst in asymmetric synthesis involving (R)-(+)-1-Phenylpropylamine, highlighting its role in the synthesis of chiral amines (Henri B. Kagan, N. Langlois, T. P. Dang, 1975).
- Ye et al. (2015) engineered a mutant of Rhodococcus phenylalanine dehydrogenase for asymmetric reductive amination of ketones, including (R)-1-methyl-3-phenylpropylamine, achieving high enantioselectivity (Lidan Ye, Hui Hung Toh, Yi Yang, Joseph P. Adams, Radka Snajdrova, Zhi Li, 2015).
Photophysical Studies
- Wee et al. (2009) conducted photophysical studies using derivatives of (R)-(+)-1-Phenylpropylamine, demonstrating potential in organic light-emitting devices (Kyung‐Ryang Wee, Hyunseok Ahn, Ho‐Jin Son, Won‐Sik Han, Ju-Eun Kim, D. W. Cho, S. Kang, 2009).
Spectroscopic Investigation
- Ünal et al. (2009) explored the stable forms of 3-phenylpropylamine, a compound structurally similar to (R)-(+)-1-Phenylpropylamine, using spectroscopic methods (A. Ünal, M. Şenyel, Ş. Şentürk, 2009).
Nanoparticle-Based Catalysis
- Dai et al. (2021) reported on the use of magnetic nanoparticles for the enantiomer selective acetylation of 1-methyl-3-phenylpropylamine, a closely related compound, demonstrating potential applications in biocatalysis (H. Dai, Yuan Lu, Hanbing Shi, Lan Tang, Xingyuan Sun, Z. Ou, 2021).
Safety And Hazards
This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
(1R)-1-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415973 | |
Record name | (R)-(+)-1-Phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Phenylpropylamine | |
CAS RN |
3082-64-2 | |
Record name | (+)-1-Phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3082-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-alpha -Ethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-1-Phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-Phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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